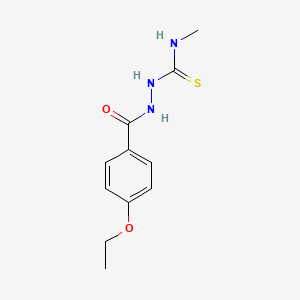
2-(Chlorosulfonyl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chlorosulfonyl)pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1314899-09-6 . It has a molecular weight of 221.62 . The IUPAC name for this compound is 2-(chlorosulfonyl)isonicotinic acid . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.62 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antimicrobial Activities and DNA Interactions
2-(Chlorosulfonyl)pyridine-4-carboxylic acid derivatives exhibit significant antimicrobial activities. Derivatives like 4-chloro-pyridine-2-carboxylic acid have been studied for their interactions with DNA and demonstrated considerable effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These interactions were further analyzed using molecular docking simulations, showing strong binding affinities (Ö. Tamer et al., 2018).
Chemical Synthesis and Molecular Structure
This compound is used in the synthesis of various compounds. Studies involving similar pyridine carboxylic acids have explored their molecular structures and the effects of substituents on their properties. For example, the molecular structure of a derivative, 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid, was analyzed, revealing details about its intramolecular and intermolecular bonding and how these influence the overall molecular configuration (Xiao‐Juan Wang & Yun-long Feng, 2010).
Pharmaceutical and Biochemical Applications
Pyridine-3-carboxylic acid, a close analogue of this compound, finds extensive use in food, pharmaceutical, and biochemical industries. It can be produced through enzymatic conversion or biosynthesis, with reactive extraction used as a key separation step from dilute fermentation broths. These applications highlight the potential of pyridine carboxylic acids in various industrial sectors (Sushil Kumar & B. V. Babu, 2009).
Catalysis and Chemical Reactions
Derivatives of pyridine carboxylic acids are used as catalysts in chemical reactions. For instance, Piperidine-4-carboxylic acid functionalized nanoparticles have been developed for use in the synthesis of complex organic compounds, demonstrating the versatility of pyridine carboxylic acids in catalyzing diverse chemical reactions (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Analytical Chemistry Applications
Pyridine carboxylic acids, due to their unique properties, are also used in analytical chemistry, such as in ion chromatographic determinations. They serve as effective mobile phases in the analysis of anions, demonstrating their utility in the field of analytical chemistry (M. Mehra & E. Landry, 1995).
Properties
IUPAC Name |
2-chlorosulfonylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSCIPJGYLENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314899-09-6 |
Source


|
| Record name | 2-(chlorosulfonyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)


![5-benzyl-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376019.png)

![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)

![5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2376024.png)
![N-[4-({4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2376026.png)


![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)
![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE](/img/structure/B2376036.png)
